molecular formula C27H23N3O4S B2396040 2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 866867-12-1

2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2396040
CAS No.: 866867-12-1
M. Wt: 485.56
InChI Key: FXUPVJKJJGBIBB-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),3,10,12-pentaene core fused with an 8-oxa (oxygen-containing) ring. Key structural elements include:

  • Sulfanylacetamide side chain: The sulfanyl (thioether) linkage bridges the tricyclic system to an N-(4-methylphenyl)acetamide group, which may contribute to hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-11-13-19(14-12-17)28-23(31)16-35-27-29-24-20-8-4-6-10-22(20)34-25(24)26(32)30(27)15-18-7-3-5-9-21(18)33-2/h3-14H,15-16H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUPVJKJJGBIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[(2-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide (CAS Number: 899941-86-7) is a synthetic organic compound notable for its complex structure and potential biological activities. This article aims to elucidate its biological activity through a review of existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H21_{21}N3_3O4_4S2_2, with a molecular weight of 491.6 g/mol. The structure features a unique tricyclic core that may influence its interaction with biological targets.

PropertyValue
CAS Number899941-86-7
Molecular FormulaC25_{25}H21_{21}N3_3O4_4S2_2
Molecular Weight491.6 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups such as the methoxyphenyl and sulfanyl moieties suggests potential for enzyme inhibition or receptor modulation.

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.
  • Receptor Interaction : The compound may also bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Several studies have explored the anticancer potential of structurally related compounds. For example:

  • Case Study 1 : A synthetic analog demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved apoptosis induction through mitochondrial pathways.
  • Case Study 2 : Another study reported that a related compound inhibited the proliferation of colorectal cancer cells by blocking cell cycle progression at the G1 phase.

Antimicrobial Activity

The compound's sulfanyl group may confer antimicrobial properties:

  • Research Findings : In vitro studies have shown that derivatives exhibit antibacterial activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Neuroprotective Effects

Emerging research points to neuroprotective effects:

  • Case Study 3 : Investigations into neuroprotective mechanisms revealed that similar compounds could mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key distinctions:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 2-Methoxyphenylmethyl, 4-methylphenylacetamide C₂₉H₂₅N₃O₄S ~535.6* High hydrophobicity; potential for CNS penetration due to methoxy group N/A
2-({5-Ethyl-...}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide Ethyl, 2-methoxy-5-methylphenyl C₂₆H₂₅N₃O₄S 507.6 Moderate solubility in polar solvents; demonstrated in vitro antimicrobial activity
N-(5-Fluoro-2-methylphenyl)-2-({5-propyl-...}sulfanyl)acetamide Propyl, 5-fluoro-2-methylphenyl C₂₇H₂₅FN₃O₃S 523.6 Enhanced metabolic stability due to fluorine substituent
N-(3,4-Dimethoxyphenyl)-2-({5-ethyl-...}sulfanyl)acetamide Ethyl, 3,4-dimethoxyphenyl C₂₈H₂₇N₃O₅S 541.6 Improved water solubility from dimethoxy groups; tested as a kinase inhibitor
N-(4-Ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-...}sulfanyl)acetamide 3-Methoxyphenylmethyl, 4-ethylphenyl C₃₀H₂₉N₃O₄S 563.7 High logP (>4); used in hydrophobic interaction studies
2-[[5-[(4-Fluorophenyl)methyl]-...}sulfanyl]-N-(4-methoxyphenyl)acetamide 4-Fluorophenylmethyl, 4-methoxyphenyl C₂₅H₁₉FN₄O₃S₂ 506.6 Demonstrated µM-level binding affinity to serotonin receptors

*Estimated via analogous compounds (exact data unavailable).

Structural and Functional Insights:

  • Substituent Effects :
    • Alkyl Chains (Ethyl/Propyl/Butyl) : Longer chains (e.g., butyl in ) increase hydrophobicity, affecting membrane permeability but reducing aqueous solubility.
    • Aromatic Substituents : Fluorine or chlorine atoms (e.g., ) enhance metabolic stability and electronegativity, while methoxy groups improve solubility .
  • Core Modifications: Replacement of oxygen with sulfur (8-thia vs. Diazatricyclo systems with fused oxa/thia rings exhibit rigid conformations, favoring selective target binding .

Pharmacological Potential:

  • Antimicrobial Activity: Analogous compounds with sulfanylacetamide motifs inhibit bacterial enoyl-ACP reductase (FabI), a target in fatty acid biosynthesis, with IC₅₀ values ranging from 0.5–5 µM .
  • Anticancer Properties : Derivatives bearing methoxyphenyl groups (e.g., ) show sub-µM cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) via tubulin polymerization inhibition .
  • Neuroactive Potential: Fluorinated analogs (e.g., ) exhibit moderate affinity for serotonin (5-HT₃) and dopamine receptors (D₂, Kᵢ ~200 nM), suggesting CNS applications .

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